Aromatase Inhibitory Potency: 4-Hydroxy vs. 8-Chloro-4'-Chlorophenyl Substitution Pattern
Within the indenopyrimidine class, the aromatase inhibitory pharmacophore is highly sensitive to the substitution pattern. The 5-phenyl-5H-indeno(1,2-d)pyrimidin-4-ol (the target compound) represents a distinct structural subclass containing a 4-hydroxyl group, which is explicitly claimed in U.S. Patent 4,769,378 as one of the preferred embodiments for aromatase inhibition [1]. In contrast, the 8-chloro-5-(4-chlorophenyl) analog LY113174 (CAS 113174-30-8) exhibits an IC₅₀ of 24 nM against human placental aromatase [2]. While head-to-head IC₅₀ data for the target compound under identical assay conditions are not publicly available, the 4-hydroxy substitution introduces a hydrogen-bond donor capacity (HBD = 1) that is absent in the 8-chloro-4'-chlorophenyl series and is predicted to alter binding interactions within the aromatase active site [1].
| Evidence Dimension | Aromatase inhibitory potency (IC₅₀) and structural pharmacophore features |
|---|---|
| Target Compound Data | 5-Phenyl-5H-indeno(1,2-d)pyrimidin-4-ol; HBD = 1; Y = OH (preferred embodiment per US 4,769,378); IC₅₀ data not publicly available |
| Comparator Or Baseline | LY113174 (8-chloro-5-(4-chlorophenyl)-5H-indeno(1,2-d)pyrimidine); HBD = 0; IC₅₀ = 24 nM (human placental aromatase); also a preferred embodiment in US 4,769,378 |
| Quantified Difference | IC₅₀ difference cannot be quantified due to absence of target compound data. Key structural difference: presence vs. absence of 4-hydroxyl group and chlorine substitutions. |
| Conditions | Human placental microsome aromatase assay for LY113174; target compound assay conditions not specified in public domain. |
Why This Matters
The 4-hydroxyl group confers hydrogen-bond donor capacity absent in LY113174, which may translate to differentiated human aromatase binding kinetics and CYP19A1 selectivity relevant for endocrine therapy lead optimization.
- [1] Hirsch, K. S., et al. U.S. Patent 4,769,378. Indenopyrimidine aromatase inhibitors. September 6, 1988. View Source
- [2] Hirsch, K. S., et al. (1987). Discovery and development of a novel class of nonsteroidal aromatase inhibitors. Steroids, 50(1–3), 201–217. View Source
